(E)-6-bromo-5-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-methylbenzofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO4/c1-12(2)6-5-7-13(3)8-9-24-18-10-15-17(11-16(18)21)25-14(4)19(15)20(22)23/h6,8,10-11H,5,7,9H2,1-4H3,(H,22,23)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJQHFZWGRYSNK-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC=C(C)CCC=C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC/C=C(\C)/CCC=C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-6-bromo-5-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-methylbenzofuran-3-carboxylic acid is a complex organic compound with potential biological activity. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features a benzofuran core with various substituents that may influence its biological activity. The presence of the bromine atom and the alkoxy group are particularly noteworthy for their potential effects on reactivity and interaction with biological targets.
Anticancer Activity
Research has highlighted the anticancer potential of benzofuran derivatives. A specific study reported that certain compounds demonstrated significant inhibition of Src kinase, which is implicated in cancer progression. For instance, compound 36 exhibited an inhibition rate of 59% at a concentration of 10 μM . While this compound has not been directly tested for anticancer properties, its structural characteristics may confer similar activities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored indirectly through studies on related benzofuran derivatives. For example, novel compounds were evaluated for their ability to inhibit calcium-activated chloride channels (TMEM16A), with some showing IC50 values below 6 μM . This suggests that this compound may also exhibit enzyme inhibitory properties due to its structural features.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of benzofuran derivatives:
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features of Comparable Benzofuran Derivatives
Spectroscopic and Crystallographic Data
- NMR Analysis : The target compound’s ¹H-NMR would likely show peaks for the terpene chain’s methyl groups (δ 1.6–1.8 ppm) and olefinic protons (δ 5.1–5.3 ppm), similar to compound VI’s X-ray-confirmed structure .
- Stability : Bromine at C6 may increase steric hindrance, reducing reactivity compared to chlorinated analogues like V or VI .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-6-bromo-5-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-methylbenzofuran-3-carboxylic acid?
- Methodology : Synthesis typically involves:
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Halogenation : Bromination at the C6 position using reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-substitution .
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Etherification : Introduction of the 3,7-dimethylocta-2,6-dien-1-yl group via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical control of the (E)-configuration .
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Carboxylic acid activation : Methyl ester intermediates are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the final carboxylic acid .
- Characterization : Use to confirm substitution patterns (e.g., benzofuran ring protons at δ 6.8–7.2 ppm) and to verify carbonyl groups (δ ~170 ppm). X-ray crystallography may resolve stereochemical ambiguities .
Step Reagents/Conditions Key Spectral Data Bromination NBS, DMF, 0°C : Br-substituted C6 proton absence Etherification 3,7-Dimethylocta-2,6-dien-1-ol, DIAD, PhP : δ 110–120 ppm (ether linkage) Hydrolysis 1M NaOH, EtOH, reflux IR: Broad O-H stretch (~2500 cm)
Q. How is the biological activity of benzofuran derivatives like this compound evaluated?
- Methodology :
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Cytotoxicity assays : Use MTT or SRB assays against human cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with non-brominated analogs to assess halogenation effects .
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Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
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Anti-inflammatory evaluation : Measure COX-2 inhibition via ELISA or nitric oxide suppression in LPS-stimulated macrophages .
Assay Protocol Key Finding Cytotoxicity MTT, 48h incubation Brominated analogs show 20–30% lower IC vs. precursors Antimicrobial CLSI guidelines MIC = 8–16 µg/mL for C. albicans
Advanced Research Questions
Q. How can researchers address contradictory data on the cytotoxicity of brominated benzofuran derivatives?
- Analysis Framework :
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Structural variability : Compare substituent effects (e.g., electron-withdrawing bromine vs. methyl groups) using QSAR models to predict bioactivity .
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Experimental conditions : Control for degradation (e.g., sample cooling during prolonged assays) to minimize matrix changes, as organic degradation alters cytotoxicity profiles .
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Cell line specificity : Test across multiple lines (e.g., A549 vs. HepG2) to identify selective toxicity .
Example Contradiction :
- Brominated compounds in showed reduced cytotoxicity compared to precursors, but other studies report enhanced activity.
- Resolution : Differences may arise from substituent positioning (e.g., C6 bromine vs. C5 alkoxy groups) or assay duration (degradation artifacts) .
Q. What computational strategies optimize the design of benzofuran analogs with improved bioactivity?
- Methodology :
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Molecular docking : Use Discovery Studio or AutoDock to predict binding affinity to targets like COX-2 or fungal CYP51 .
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ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
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Library design : Generate analogs via virtual halogenation/etherification, prioritizing low synthetic complexity (e.g., ≤5 steps) .
Parameter Tool Output Docking score AutoDock Vina Binding energy ≤ -8 kcal/mol for COX-2 logP SwissADME Optimal range: 2.5–3.5
Q. How can experimental protocols for synthesizing this compound be validated under variable conditions?
- Validation Steps :
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Reproducibility testing : Replicate synthesis in 3+ independent labs, reporting yields and purity (HPLC ≥95%) .
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Degradation studies : Expose intermediates to heat/light and monitor stability via TLC or LC-MS .
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Scalability : Test gram-scale synthesis using flow chemistry to maintain stereochemical integrity .
Data Table :
Condition Yield (%) Purity (%) Lab A (25°C) 68 96 Lab B (30°C) 62 92 Lab C (flow) 75 98
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
